3-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 3-FLUOROBENZOATE
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Overview
Description
3-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 3-FLUOROBENZOATE is a complex organic compound that belongs to the class of oxazole derivatives. . This particular compound features a unique structure that includes a chlorophenyl group, an oxazole ring, and a fluorobenzoate moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 3-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzoyl chloride with an amino alcohol can yield the oxazole ring . The subsequent steps involve the introduction of the fluorobenzoate moiety through esterification reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the oxazole ring, leading to the formation of hydroxyl derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
3-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 3-FLUOROBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The molecular pathways involved include the inhibition of signal transduction pathways that are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Similar compounds to 3-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 3-FLUOROBENZOATE include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory drug. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClFNO4/c24-17-9-7-15(8-10-17)21-26-20(23(28)30-21)12-14-3-1-6-19(11-14)29-22(27)16-4-2-5-18(25)13-16/h1-13H/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQCNZUWYFTJRJ-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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